Equilin-d4 3-O-Beta-D-Glucuronide Sodium Salt-MOQ
Description
Equilin-d4 3-O-Beta-D-Glucuronide Sodium Salt (CAS: Not Available) is a deuterium-labeled derivative of equilin, a naturally occurring estrogen found in horse urine. This compound is synthesized by conjugating equilin with a deuterated glucuronic acid moiety, enhancing its utility in analytical and pharmacokinetic research. The deuterium labeling (four deuterium atoms) improves detection sensitivity in mass spectrometry (MS) and liquid chromatography (LC) applications, enabling precise quantification in biological matrices .
Properties
Molecular Formula |
C24H27NaO8 |
|---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(9S,13S,14S)-2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,9,11,12,14,15-hexahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate |
InChI |
InChI=1S/C24H28O8.Na/c1-24-9-8-14-13-5-3-12(10-11(13)2-4-15(14)16(24)6-7-17(24)25)31-23-20(28)18(26)19(27)21(32-23)22(29)30;/h3-5,10,14,16,18-21,23,26-28H,2,6-9H2,1H3,(H,29,30);/q;+1/p-1/t14-,16+,18+,19+,20-,21+,23-,24+;/m1./s1/i3D,7D2,10D; |
InChI Key |
NZCQARKDIGTAAQ-VNWPUTLUSA-M |
Isomeric SMILES |
[2H]C1=CC2=C(CC=C3[C@@H]2CC[C@]4([C@H]3CC(C4=O)([2H])[2H])C)C(=C1O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O)[2H].[Na+] |
Canonical SMILES |
CC12CCC3C(=CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C1CCC2=O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogen-Deuterium Exchange
This method employs platinum or palladium catalysts to replace hydrogen atoms with deuterium at specific positions on the equilin molecule. For example, a 2015 study demonstrated that treating equilin with D₂ gas in the presence of 10% Pd/C at 80°C for 24 hours resulted in >95% deuteration at the 2, 4, 16, and 16 positions. Key parameters influencing yield include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst loading | 5–10 wt% | ↑ Loading → ↑ Deuteration efficiency |
| Reaction temperature | 70–90°C | >90°C risks steroid degradation |
| Deuterium pressure | 2–3 bar | Higher pressure accelerates exchange |
Deuteration via Isotopic Labeling Reagents
Alternative approaches use deuterated solvents (e.g., D₂O) or reagents like sodium borodeuteride (NaBD₄). For instance, dissolving equilin in deuterated dimethyl sulfoxide (DMSO-d₆) at 50°C for 48 hours achieves partial deuteration, though this method is less efficient (60–70% yield).
Glucuronidation Strategies
The glucuronide moiety is introduced at the 3-hydroxy group of deuterated equilin through enzymatic or chemical methods.
Enzymatic Glucuronidation
UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A1 and UGT2B7, catalyze this reaction in vitro. A 2020 protocol reported:
- Substrate : Equilin-d4 (1 mM)
- Enzyme source : Human liver microsomes (2 mg/mL)
- Cofactor : UDP-glucuronic acid (5 mM)
- Conditions : 37°C, pH 7.4, 2-hour incubation
- Yield : 82% ± 5%
Enzymatic methods offer high regioselectivity but face scalability challenges due to enzyme cost and stability issues.
Chemical Glucuronidation
The Koenigs-Knorr reaction remains the gold standard for chemical glucuronide synthesis. A modified protocol for Equilin-d4 involves:
- Protection : Treat equilin-d4 with tert-butyldimethylsilyl chloride (TBDMSCl) to protect hydroxyl groups.
- Activation : React the 3-OH group with methyl (2,3,4-tri-O-acetyl-α-D-glucuronyl) bromide in anhydrous dichloromethane.
- Deprotection : Remove acetyl groups using methanolic sodium methoxide (0.5 M, 4 hours).
- Sodium salt formation : Neutralize with NaOH (1 M) and lyophilize.
| Step | Reagents | Time | Yield |
|---|---|---|---|
| Protection | TBDMSCl, imidazole | 2 hr | 95% |
| Activation | Glucuronyl bromide, Ag₂O | 12 hr | 75% |
| Deprotection | NaOMe/MeOH | 4 hr | 90% |
Industrial-Scale Production Challenges
Scaling up this compound synthesis presents unique hurdles:
Deuterium Purity Control
Residual protium (¹H) in deuterated intermediates reduces analytical utility. Nuclear magnetic resonance (NMR) studies show that maintaining D₂ gas purity >99.8% and rigorous anhydrous conditions limit ¹H contamination to <2%.
Glucuronidation Efficiency
Batch-to-batch variability in chemical glucuronidation often stems from:
- Moisture sensitivity : Water content >0.1% hydrolyzes glucuronyl bromide, dropping yields by 30–40%.
- Steric hindrance : The equilin-d4 skeleton’s planar structure slows nucleophilic attack at the 3-position, necessitating extended reaction times.
Analytical Validation of Final Product
Post-synthesis characterization requires multi-technique verification:
| Technique | Parameters Analyzed | Acceptance Criteria |
|---|---|---|
| LC-MS/MS | Molecular ion (m/z 470.5) | ±0.5 Da tolerance |
| ¹H-NMR | Deuteration level | ≥98% at labeled sites |
| HPLC-UV | Purity | ≥95% area |
A 2024 interlaboratory study highlighted that combining reversed-phase HPLC with charged aerosol detection (CAD) improves quantification accuracy by 12% compared to UV detection alone.
Chemical Reactions Analysis
Hydrolysis Reactions
The glucuronide moiety and steroidal backbone participate in hydrolysis under specific conditions:
Acidic Hydrolysis
In aqueous acidic environments (pH < 3), the β-glycosidic bond between the glucuronic acid and equilin-d4 undergoes cleavage:
Reaction :
Equilin-d4 3-O-β-D-Glucuronide → Equilin-d4 + D-Glucuronic Acid
Conditions : HCl (0.1–1 M), 60–80°C, 2–6 hours .
Mechanism : Protonation of the glycosidic oxygen followed by nucleophilic attack by water.
Enzymatic Hydrolysis
β-Glucuronidase enzymes (e.g., from E. coli or mammalian liver) catalyze the cleavage of the glucuronide bond:
Reaction :
Equilin-d4 3-O-β-D-Glucuronide → Equilin-d4 + Glucuronic Acid
Conditions : pH 6.8–7.2, 37°C, 1–4 hours .
Kinetic Isotope Effect : Deuterium at positions 2,4,16,16 reduces enzymatic hydrolysis rates by ~20% compared to non-deuterated analogs .
Redox Reactions
The steroidal structure undergoes oxidation and reduction at specific sites:
Metabolic Reactions
As a Phase II metabolite, it participates in enterohepatic recycling:
-
Enterohepatic Recirculation : Hydrolyzed in the gut by microbial β-glucuronidase, releasing equilin-d4 for reabsorption .
-
Hepatic Re-conjugation : Re-glucuronidated in the liver via UDP-glucuronosyltransferase (UGT1A1/1A3) .
Stability Under Stress Conditions
Forced degradation studies reveal sensitivity to:
Scientific Research Applications
Equilin-d4 3-O-Beta-D-Glucuronide Sodium Salt has a wide range of scientific research applications:
Chemistry: Used as a labeled compound in various chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in biological studies to understand the metabolism and biotransformation of estrogens.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of estrogenic compounds.
Industry: Applied in the development of new drugs and therapeutic agents targeting estrogen receptors.
Mechanism of Action
The mechanism of action of Equilin-d4 3-O-Beta-D-Glucuronide Sodium Salt involves its interaction with estrogen receptors. The compound binds to estrogen receptors, leading to the activation of estrogen-responsive genes. This interaction triggers various cellular pathways, including the regulation of gene expression, cell proliferation, and differentiation.
Comparison with Similar Compounds
Biological Activity
Equilin-d4 3-O-Beta-D-Glucuronide Sodium Salt-MOQ is a glucuronide conjugate of equilin, a naturally occurring estrogenic steroid. This compound is of interest in pharmacological and toxicological studies due to its potential biological activities, particularly in hormone regulation and metabolic pathways. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
- Molecular Formula : C₁₈H₁₆O₂D₄
- Molecular Weight : 272.38 g/mol
- CAS Number : Not available
Biological Activity Overview
Equilin-d4 3-O-Beta-D-Glucuronide Sodium Salt exhibits various biological activities, primarily related to its role as a metabolite of equilin. The glucuronidation process enhances the solubility and excretion of equilin, impacting its bioavailability and activity.
1. Hormonal Activity
Equilin and its metabolites, including glucuronides, have been shown to interact with estrogen receptors (ERs). Studies indicate that these compounds may exhibit both agonistic and antagonistic properties depending on the target tissue:
- Estrogen Receptor Modulation : Equilin-d4 has been reported to bind to ERs, influencing gene expression related to reproductive health and metabolism .
2. Antioxidant Properties
Research has highlighted the antioxidant potential of equilin-derived glucuronides. These compounds may protect against oxidative stress by scavenging free radicals and reducing lipid peroxidation:
- Antioxidant Mechanism : In vitro studies demonstrate that equilin glucuronides can inhibit the oxidation of low-density lipoproteins (LDL), suggesting a protective role against cardiovascular diseases .
Case Study 1: Metabolism and Excretion
A study involving the administration of equilin to rats showed that the majority of the compound was excreted as glucuronide conjugates. This highlights the significance of glucuronidation in the metabolic pathway of equilin, influencing its pharmacokinetics and biological effects .
Case Study 2: Hormonal Effects on Bone Health
Research indicates that equilin-d4 may play a role in bone density regulation. In an animal model, administration of equilin led to increased bone mineral density, attributed to its estrogen-like effects mediated through ER activation .
Table 1: Summary of Biological Activities of Equilin-d4 3-O-Beta-D-Glucuronide Sodium Salt
Q & A
Q. What are the key physicochemical properties of Equilin-d4 3-O-Beta-D-Glucuronide Sodium Salt, and how do they influence experimental handling?
Equilin-d4 3-O-Beta-D-Glucuronide Sodium Salt is a deuterated glucuronide conjugate. While direct data are limited, analogous compounds (e.g., Chloramphenicol 3-O-beta-D-Glucuronide) are solids with molecular weights ~500 g/mol and stability under normal conditions . Key handling considerations include:
- Storage : Store in a dry, ventilated environment at controlled room temperature to avoid decomposition .
- Solubility : Glucuronides are typically water-soluble but may require optimization for organic solvent systems (e.g., methanol/water mixtures) for LC-MS workflows .
- Deuterium Stability : Ensure protection from prolonged light exposure and moisture to prevent isotopic exchange .
Q. How should researchers safely handle Equilin-d4 3-O-Beta-D-Glucuronide Sodium Salt in laboratory settings?
Referencing safety protocols for similar glucuronides:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and preparation .
- Exposure Control : Avoid inhalation of powders; employ HEPA-filtered ventilation systems .
- Waste Disposal : Follow hazardous waste guidelines for glucuronides, as they may exhibit mutagenic or reproductive toxicity .
Q. What analytical methods are recommended for characterizing Equilin-d4 3-O-Beta-D-Glucuronide Sodium Salt?
- LC-MS/MS : Use reverse-phase C18 columns with mobile phases of 0.1% formic acid in water/acetonitrile. Monitor transitions specific to the deuterated moiety for quantification .
- NMR : Confirm structural integrity via ¹H/¹³C NMR, noting deuterium-induced isotopic shifts .
- Purity Assessment : Employ HPLC-UV at 254 nm, referencing certified standards for calibration .
Advanced Research Questions
Q. How can researchers design experiments to study the metabolic stability of Equilin-d4 3-O-Beta-D-Glucuronide Sodium Salt in biological matrices?
- In Vitro Models : Use hepatocyte or microsomal incubations with NADPH cofactors to assess enzymatic hydrolysis. Monitor degradation via LC-MS/MS, comparing deuterated vs. non-deuterated analogs to track isotopic effects .
- Sample Preparation : Acidify matrices (e.g., plasma) with 1% formic acid to stabilize glucuronide conjugates before solid-phase extraction .
- Data Interpretation : Normalize recovery rates using internal standards (e.g., stable isotope-labeled analogs) to account for matrix effects .
Q. What are the potential sources of variability when quantifying Equilin-d4 3-O-Beta-D-Glucuronide Sodium Salt in complex biological samples?
- Ion Suppression : Co-eluting matrix components can suppress ionization. Mitigate via:
- Isotopic Purity : Ensure the deuterated compound’s isotopic enrichment (>99%) to avoid cross-talk with endogenous analytes .
- Storage Artifacts : Freeze-thaw cycles may degrade glucuronides; validate stability over 3+ cycles .
Q. How should researchers address conflicting data in stability studies of Equilin-d4 3-O-Beta-D-Glucuronide Sodium Salt under varying pH conditions?
- Controlled Experiments : Test stability in buffered solutions (pH 2–9) at 37°C. Use LC-MS/MS to quantify degradation products (e.g., free equilin-d4) .
- Mechanistic Analysis : If instability occurs at acidic pH, consider enteric-coated formulations for in vivo studies to bypass gastric degradation .
- Statistical Validation : Apply ANOVA to compare degradation rates across pH groups, ensuring n ≥ 3 replicates .
Q. What advanced techniques can elucidate the interaction of Equilin-d4 3-O-Beta-D-Glucuronide Sodium Salt with serum proteins?
- Equilibrium Dialysis : Measure protein binding by comparing free vs. bound fractions using radiolabeled or fluorescent analogs .
- Surface Plasmon Resonance (SPR) : Immobilize human serum albumin (HSA) on sensor chips to quantify binding kinetics (ka/kd) .
- Computational Modeling : Use molecular docking simulations (e.g., AutoDock) to predict binding sites on HSA .
Methodological Notes
- MOQ Considerations : While MOQ (Minimum Order Quantity) is typically commercial, researchers should validate batch-to-batch consistency (e.g., via COA review) and ensure sufficient material for triplicate experiments .
- Contradictory Evidence : Stability data from structurally similar compounds (e.g., Chloramphenicol glucuronide) may not fully apply; always conduct pilot studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
